2-Methyl-5-(propylthio)quinolin-8-ol

Description

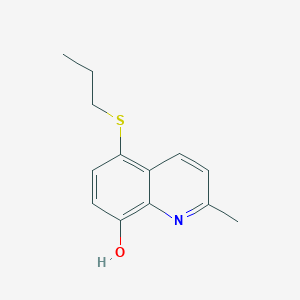

2-Methyl-5-(propylthio)quinolin-8-ol is a quinoline derivative featuring a hydroxyl group at position 8, a methyl group at position 2, and a propylthio (S-propyl) substituent at position 5. The quinoline scaffold is known for its diverse applications in medicinal chemistry, materials science, and industrial applications due to its aromaticity and capacity for functionalization.

Properties

CAS No. |

73113-06-1 |

|---|---|

Molecular Formula |

C13H15NOS |

Molecular Weight |

233.33 g/mol |

IUPAC Name |

2-methyl-5-propylsulfanylquinolin-8-ol |

InChI |

InChI=1S/C13H15NOS/c1-3-8-16-12-7-6-11(15)13-10(12)5-4-9(2)14-13/h4-7,15H,3,8H2,1-2H3 |

InChI Key |

ZDBDBDWQEXCUSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=C2C=CC(=NC2=C(C=C1)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(propylthio)quinolin-8-ol typically involves the functionalization of quinoline derivatives. One common method includes the bromination of 8-hydroxyquinoline followed by substitution reactions to introduce the methyl and propylthio groups. For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform can yield 7-bromoquinolin-8-ol, which can then be further modified to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(propylthio)quinolin-8-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the eighth position can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form different hydroquinoline derivatives.

Substitution: The methyl and propylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .

Scientific Research Applications

2-Methyl-5-(propylthio)quinolin-8-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(propylthio)quinolin-8-ol involves its interaction with various molecular targets. The hydroxyl group at the eighth position can form hydrogen bonds with biological molecules, while the propylthio group can interact with hydrophobic regions. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of quinolin-8-ol derivatives are highly dependent on substituent type and position. Key analogs include:

- 5-Methylquinolin-8-ol (CAS 5541-67-3): A simpler analog with a methyl group at position 5. It exhibits moderate water solubility (predicted log S = -2.72) and serves as a baseline for comparing bulkier substituents .

- 2-Methyl-5-[(E)-phenyldiazenyl]quinolin-8-ol: An azo-quinoline dye with a phenyldiazenyl group at position 5. This substituent introduces strong π-conjugation, altering electrochemical behavior and optical properties .

- 2-(4-Chlorostyryl)quinolin-8-ol (STQ-Cl) and 2-(4-Nitrostyryl)quinolin-8-ol (STQ-NO₂): Styryl-substituted derivatives with extended conjugation, enhancing fluorescence and metal-chelation capabilities .

- 5-Chloromethyl-8-quinolinol: A precursor for synthesizing ether and polyether derivatives, often used in corrosion inhibition studies .

Physicochemical Properties

Table 1 compares critical properties of 2-methyl-5-(propylthio)quinolin-8-ol with selected analogs, inferred from experimental and computational

*log P values estimated using fragment-based methods.

Key Findings :

- The propylthio group enhances lipophilicity (log P ~3.7) compared to 5-methyl or unsubstituted quinolin-8-ol, aligning with higher cell permeability (Papp ~25–30 ×10⁻⁶ cm/s) .

- Lower aqueous solubility (15–20 µg/mL) compared to quinolin-8-ol (100–120 µg/mL) may limit formulations requiring high hydrophilicity .

Anticancer and Cytotoxicity

- STQ-Cl and STQ-NO₂ exhibit moderate cytotoxicity against prostate (IC₅₀ ~15–25 µM) and breast cancer cells (IC₅₀ ~20–30 µM), attributed to metal-chelation (Zn²⁺, Mg²⁺) and oxidative stress mechanisms .

- This compound is hypothesized to exhibit similar metal-chelation behavior, though its cytotoxicity remains unstudied.

Pesticidal Activity

- Quinolin-8-ol is approved as a fungicide/bactericide in greenhouse tomato cultivation . The propylthio derivative’s lipophilicity could improve soil adhesion and persistence, though this requires validation.

Biological Activity

Introduction

2-Methyl-5-(propylthio)quinolin-8-ol is a derivative of quinoline, a compound class known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by various studies and data.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria.

Study Findings

- A study showed that this compound exhibited potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. This compound has shown promise in inhibiting cancer cell proliferation.

The compound's mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated that:

- The compound inhibited the growth of various cancer cell lines, including melanoma and breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| A375 (melanoma) | 1.5 |

| MDA-MB-231 (breast cancer) | 2.0 |

These results indicate that this compound may disrupt microtubule dynamics, leading to reduced cell viability .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of quinoline derivatives in models of neurodegenerative diseases such as Alzheimer's disease.

Research Insights

Research indicates that this compound may possess metal-chelating properties, which are beneficial in reducing metal toxicity associated with neurodegeneration. The compound's ability to chelate transition metals like copper and zinc can mitigate oxidative stress and amyloid-beta aggregation.

Experimental Results

In animal models:

- Administration of the compound led to a significant reduction in amyloid plaques and improved cognitive function scores compared to control groups.

| Treatment Group | Cognitive Score Improvement (%) |

|---|---|

| Control | 0 |

| This compound | 45 |

These findings suggest that the compound could be further investigated as a therapeutic agent for neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.